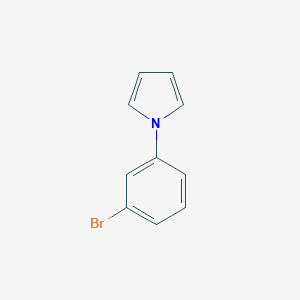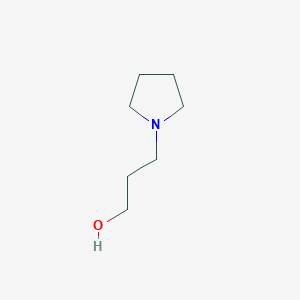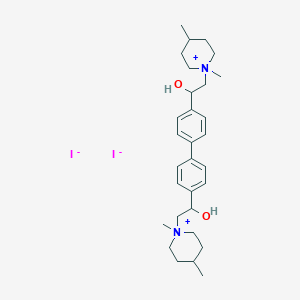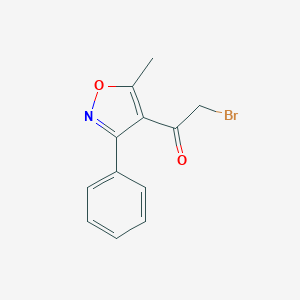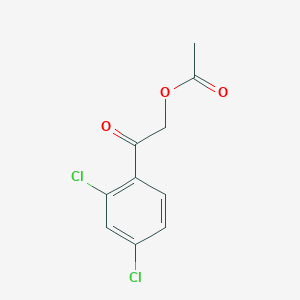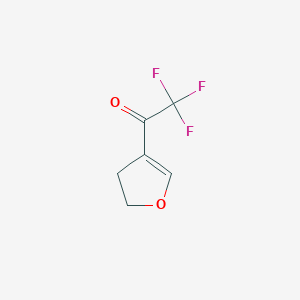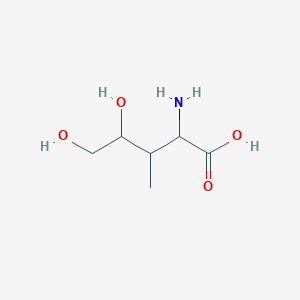
Chromium;cobalt;molybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium, cobalt, and molybdenum are transition metals that form a unique compound with significant applications in various fields. This compound, often referred to as a ternary alloy or nitride, exhibits remarkable properties such as high mechanical strength, thermal stability, and excellent catalytic activity. These properties make it valuable in industrial, biomedical, and catalytic applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium, cobalt, and molybdenum compounds typically involves the following steps:
Precipitation Method: Cobalt and molybdenum salts are precipitated to form cobalt molybdate (CoMoO4).
Ammonolysis: The modified cobalt molybdate undergoes ammonolysis, resulting in the formation of cobalt-molybdenum nitrides (Co2Mo3N and Co3Mo3N).
Industrial Production Methods
In industrial settings, the production of chromium, cobalt, and molybdenum compounds involves high-temperature methods. These include:
Direct Reaction: Molybdenum or molybdenum oxide reacts with elemental carbon in an atmosphere of hydrogen or hydrocarbon gases at temperatures ranging from 1200°C to 2000°C.
Self-Propagating High-Temperature Synthesis: This method involves the exothermic reaction of the elements to form the desired compound.
化学反应分析
Types of Reactions
Chromium, cobalt, and molybdenum compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form oxides such as chromium oxide, cobalt oxide, and molybdenum oxide.
Reduction: Reduction reactions can convert oxides back to their metallic forms.
Substitution: Substitution reactions involve replacing one element in the compound with another, often to enhance catalytic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chromium (III) Nitrate: Used to modify cobalt molybdate.
Ammonia: Used in ammonolysis to form nitrides.
Hydrogen and Hydrocarbon Gases: Used in high-temperature synthesis.
Major Products
The major products formed from these reactions include:
Cobalt-Molybdenum Nitrides: Co2Mo3N and Co3Mo3N.
科学研究应用
Chromium, cobalt, and molybdenum compounds have diverse applications in scientific research:
Catalysis: These compounds are used as catalysts in ammonia synthesis, hydrogenation, and other chemical reactions.
Biomedical Applications: The cobalt-chromium-molybdenum alloy is widely used in orthopedic implants, such as hip and knee replacements, due to its biocompatibility and mechanical strength.
Material Science: These compounds are studied for their unique electronic and structural properties, which are valuable in developing new materials for various industrial applications.
作用机制
The mechanism by which chromium, cobalt, and molybdenum compounds exert their effects involves several molecular targets and pathways:
相似化合物的比较
Chromium, cobalt, and molybdenum compounds can be compared with other similar compounds:
Iron Catalysts: Iron-based catalysts are commonly used in ammonia synthesis, but cobalt-molybdenum nitrides have shown higher activity in some cases.
Ruthenium Catalysts: Ruthenium supported on carbon is another alternative, but cobalt-molybdenum nitrides offer a cost-effective solution with comparable performance.
Similar Compounds
Iron Catalysts: Magnetite and wustite-based catalysts.
Ruthenium Catalysts: Ruthenium supported on carbon.
属性
CAS 编号 |
105525-46-0 |
|---|---|
分子式 |
CoCrMo |
分子量 |
206.88 g/mol |
IUPAC 名称 |
chromium;cobalt;molybdenum |
InChI |
InChI=1S/Co.Cr.Mo |
InChI 键 |
MTHLBYMFGWSRME-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
规范 SMILES |
[Cr].[Co].[Mo] |
同义词 |
Gisadent KCM 83 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


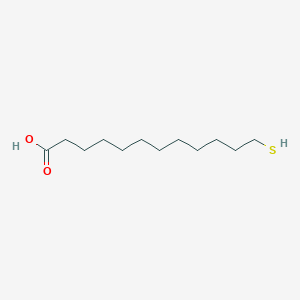
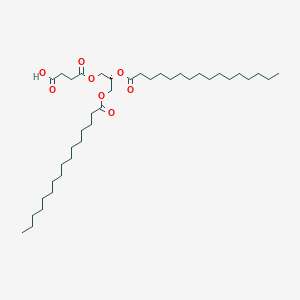
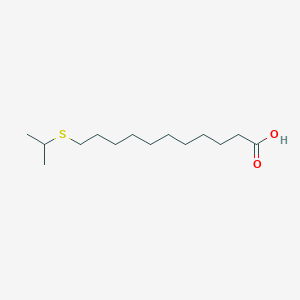
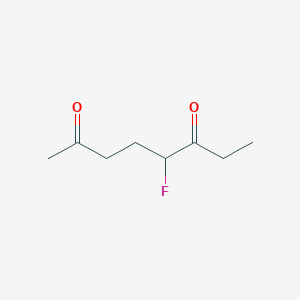
![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
